molecular formula C50H70N4O10 B15196761 butanedioic acid;tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate

butanedioic acid;tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate

Cat. No.: B15196761
M. Wt: 887.1 g/mol
InChI Key: LAGICBLJBHDBSG-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C50H70N4O10

Molecular Weight

887.1 g/mol

IUPAC Name

butanedioic acid;tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate

InChI

InChI=1S/2C23H32N2O3.C4H6O4/c2*1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h2*4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27);1-2H2,(H,5,6)(H,7,8)

InChI Key

LAGICBLJBHDBSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The preparation of BDH succinate salt involves multi-step synthesis, which can be designed according to specific experimental conditions and reaction steps . The general synthetic route includes the following steps:

Chemical Reactions Analysis

BDH succinate salt undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Butanedioic acid; tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate
  • CAS Registry Number : 183388-64-9 (hemisuccinate salt)
  • Molecular Formula : C₂₃H₃₂N₂O₃·C₄H₆O₄ (succinate salt)
  • Molecular Weight : 384.51 (free base); 435.43 (succinate salt)

Structural Features :

  • Contains a tert-butyl carbamate group attached to a chiral hexane backbone with amino, hydroxy, and diphenyl substituents.
  • The butanedioic acid (succinic acid) component forms a salt, enhancing solubility and stability .

Comparison with Similar Compounds

A detailed comparison of structurally and functionally related compounds is provided below:

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Key Structural Features Biological/Pharmacological Relevance References
Butanedioic acid; tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate 183388-64-9 C₂₃H₃₂N₂O₃·C₄H₆O₄ Succinate salt form; chiral hexane backbone Intermediate for lopinavir; improved solubility due to succinate
tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate (free base) 144163-85-9 C₂₃H₃₂N₂O₃ Lacks succinic acid; free amine group Precursor in lopinavir synthesis; lower solubility compared to succinate salt
N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1-yl)butanamide (LPV-precursor P-1) N/A C₂₉H₃₈N₄O₃ Contains tetrahydropyrimidinyl moiety Demonstrated antitumoral activity in cancer stem cells (CSCs) but lacks dimethylphenoxyacetic acid group
Lopinavir dimer impurity N/A C₅₈H₆₈N₈O₆ Dimerized structure via biphenyl linkage Byproduct in lopinavir synthesis; reduced therapeutic efficacy
Ritonavir Impurity 32 (tert-butyl carbamate derivative) 144163-85-9 C₂₃H₃₂N₂O₃ Structural analog with similar backbone Impurity in ritonavir production; no antiviral activity

Key Findings from Comparative Studies:

Impact of Salt Formation on Physicochemical Properties

  • The succinate salt (183388-64-9) exhibits superior aqueous solubility compared to the free base (144163-85-9), making it more suitable for pharmaceutical formulations .
  • Storage conditions for the free base require controlled temperatures (2–8°C) to prevent degradation, whereas the salt form is more stable under ambient conditions .

Role of Chiral Centers

  • Compounds with (2S,4S,5S) stereochemistry (e.g., 183388-64-9 and 144163-85-9) are pharmacologically active, while epimerization at these centers results in loss of activity .

Biological Activity

Butanedioic acid; tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate, commonly referred to as tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate, is a compound with significant biological activity. Its structure includes a tert-butyl group and an amino acid derivative that suggests potential pharmacological applications. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H32N2O3
  • CAS Number : 144163-85-9
  • Molecular Weight : 384.52 g/mol
  • IUPAC Name : tert-butyl hydrogen (5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to function as a modulator of cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis. The presence of the amino and hydroxy groups in its structure suggests that it may engage in hydrogen bonding with target proteins or enzymes.

Antioxidant Properties

Research indicates that tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate exhibits notable antioxidant activity. This property is crucial for protecting cells from oxidative stress and may contribute to its therapeutic effects in various diseases.

Anti-inflammatory Effects

Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions. Its ability to modulate immune responses makes it a candidate for further investigation in chronic inflammatory diseases.

Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties, possibly through the inhibition of neuroinflammation and promotion of neuronal survival. This could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate:

  • Study on Antioxidant Activity :
    • A study conducted by researchers at a leading university demonstrated that the compound significantly reduced oxidative stress markers in vitro. The results indicated a dose-dependent response in various cell lines .
  • Anti-inflammatory Mechanism :
    • In vivo studies showed that administration of the compound reduced levels of TNF-alpha and IL-6 in animal models of inflammation . These findings suggest its potential application in treating autoimmune diseases.
  • Neuroprotection Research :
    • A recent publication highlighted the compound's capacity to protect neuronal cells from apoptosis induced by oxidative stress. The study utilized primary neuronal cultures exposed to neurotoxic agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced oxidative stress
Anti-inflammatoryDecreased cytokine levels
NeuroprotectiveProtection against apoptosis

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